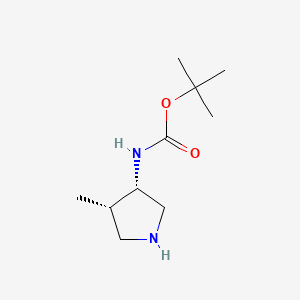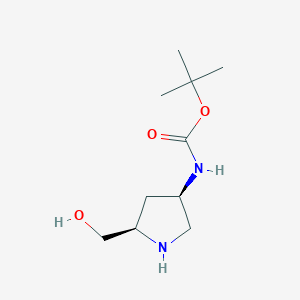
3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester (3EO-4OXPC-1CTBE) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of the piperidine family and contains a tert-butyl ester group. 3EO-4OXPC-1CTBE has been studied for its potential applications in medicine, biochemistry, and biotechnology. Its unique structure and properties make it a promising candidate for further research and development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester involves the reaction of ethyl 4-oxopiperidine-1-carboxylate with ethyl oxalyl chloride followed by treatment with tert-butanol and hydrochloric acid.
Starting Materials
Ethyl 4-oxopiperidine-1-carboxylate, Ethyl oxalyl chloride, Tert-butanol, Hydrochloric acid
Reaction
Step 1: Ethyl 4-oxopiperidine-1-carboxylate is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 3-ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid ethyl ester., Step 2: The ethyl ester is then treated with tert-butanol and hydrochloric acid to form the tert-butyl ester of the desired compound, 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester.
Scientific Research Applications
3EO-4OXPC-1CTBE has been studied for its potential applications in a variety of scientific research fields, including medicine, biochemistry, and biotechnology. In medicine, 3EO-4OXPC-1CTBE has been studied for its potential applications as an anti-inflammatory agent. In biochemistry, it has been studied for its potential applications in enzyme inhibition and protein-protein interactions. In biotechnology, it has been studied for its potential applications in gene regulation and gene therapy.
Mechanism Of Action
The exact mechanism of action of 3EO-4OXPC-1CTBE is not yet fully understood. However, it is known to interact with proteins in the cell, which can affect their activity. In particular, it has been shown to interact with several enzymes and proteins involved in inflammation, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and inducible nitric oxide synthase (iNOS). The interaction of 3EO-4OXPC-1CTBE with these proteins can lead to the suppression of inflammation and the regulation of gene expression.
Biochemical And Physiological Effects
3EO-4OXPC-1CTBE has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and inducible nitric oxide synthase (iNOS). In addition, it has been shown to regulate the expression of several genes, such as those involved in inflammation, cell growth, and apoptosis. Furthermore, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Advantages And Limitations For Lab Experiments
The use of 3EO-4OXPC-1CTBE in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive molecule and is easy to synthesize. Secondly, it has a wide range of potential applications, including in medicine, biochemistry, and biotechnology. Finally, it is a highly stable molecule, making it suitable for long-term storage and use in experiments.
However, there are some limitations to using 3EO-4OXPC-1CTBE in laboratory experiments. Firstly, its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of its use. Secondly, it is a relatively new molecule, and thus its safety profile is still not well established. Finally, its effects on humans and other organisms are still not fully understood, making it difficult to assess its potential risks.
Future Directions
The potential applications of 3EO-4OXPC-1CTBE are still being explored. Future research should focus on understanding its exact mechanism of action and its effects on humans and other organisms. In particular, further research should focus on its potential applications in medicine, biochemistry, and biotechnology. Additionally, research should focus on developing methods to synthesize 3EO-4OXPC-1CTBE in a more efficient and cost-effective manner. Finally, research should focus on understanding the potential risks associated with its use and developing strategies to minimize these risks.
properties
IUPAC Name |
tert-butyl 8-ethoxy-1,2,7-trioxo-4-azaspiro[2.5]octane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-5-20-11-8(16)6-7-15(12(19)21-13(2,3)4)14(11)9(17)10(14)18/h11H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNXJWVOKUMGLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=O)CCN(C12C(=O)C2=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)


![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
